molecular formula C6H2BrClFI B8207330 1-Bromo-3-chloro-4-fluoro-2-iodobenzene

1-Bromo-3-chloro-4-fluoro-2-iodobenzene

Cat. No.: B8207330
M. Wt: 335.34 g/mol
InChI Key: MDFATNKBGAHZAV-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from simpler halogenated benzene derivatives. One common method includes the sequential halogenation of benzene, where each halogen is introduced under specific conditions to ensure selective substitution. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), followed by chlorination using chlorine (Cl2) and a catalyst such as aluminum chloride (AlCl3). Fluorination and iodination are often carried out using reagents like fluorine gas (F2) and iodine monochloride (ICl), respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of protective groups and selective deprotection steps can also be part of the industrial synthesis to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) at low temperatures.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique halogenation pattern.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-4-fluoro-2-iodobenzene exerts its effects is primarily through its interactions with various molecular targets. The presence of multiple halogens can influence the compound’s electronic properties, making it a versatile intermediate in electrophilic and nucleophilic reactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
  • 1-Bromo-4-chloro-3-fluoro-2-iodobenzene
  • 1-Bromo-2,5-dichloro-4-fluorobenzene

Uniqueness

1-Bromo-3-chloro-4-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules where precise control over reactivity is required .

Properties

IUPAC Name

1-bromo-3-chloro-4-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFATNKBGAHZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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